The synthesis of capmatinib involves several complex chemical reactions designed to create the specific molecular structure required for its activity. The synthesis process can be summarized as follows:
The detailed synthetic pathway is outlined in various studies, showcasing methods such as high-performance liquid chromatography (HPLC) for purification and characterization .
Capmatinib's molecular structure is characterized by a unique combination of functional groups that confer its biological activity:
The structural integrity of capmatinib allows it to effectively bind to the ATP site of the MET kinase, inhibiting its activity .
Capmatinib undergoes various chemical reactions during its synthesis and metabolism:
These reactions are essential for both the synthesis of the drug and its pharmacokinetics within biological systems .
Capmatinib exerts its therapeutic effects through the following mechanisms:
The average inhibitory concentration (IC50) values for capmatinib range from 0.13 nM to approximately 0.7 nM in various cancer cell lines, indicating its potent activity against MET-driven tumors .
Capmatinib hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms for clinical use .
Capmatinib is primarily utilized in oncology:
The ongoing research focuses on expanding its applications beyond NSCLC into other malignancies characterized by MET dysregulation .
Capmatinib hydrochloride functions as a highly selective, adenosine triphosphate-competitive inhibitor of the mesenchymal-epithelial transition factor receptor tyrosine kinase. This small molecule exhibits potent inhibition kinetics characterized by sub-nanomolar half-maximal inhibitory concentration values against mesenchymal-epithelial transition factor phosphorylation. Preclinical assessments demonstrate capmatinib achieves an half-maximal inhibitory concentration of 0.13 nM for mesenchymal-epithelial transition factor enzymatic inhibition in vitro, significantly surpassing earlier inhibitors like crizotinib in potency [1] [4]. The compound displays time-dependent inhibition, forming a stable interaction with the active conformation of the mesenchymal-epithelial transition factor kinase domain that prolongs target suppression beyond plasma clearance. Pharmacodynamic analyses in xenograft models reveal sustained (>24 hours) suppression of mesenchymal-epithelial transition factor phosphorylation and downstream effectors following single-dose administration, supporting twice-daily dosing regimens in clinical applications [1] [6].
Table 1: Kinase Inhibition Profile of Capmatinib Hydrochloride
Kinase Target | Half-Maximal Inhibitory Concentration (nM) | Selectivity Fold vs. Off-Targets |
---|---|---|
Mesenchymal-epithelial transition factor | 0.13 | Reference |
Vascular endothelial growth factor receptor 2 | >10,000 | >76,900 |
Epidermal growth factor receptor | >10,000 | >76,900 |
Insulin receptor | 2,900 | 22,308 |
Platelet-derived growth factor receptor β | 687 | 5,285 |
The molecular architecture of capmatinib hydrochloride enables precise interaction with key residues within the mesenchymal-epithelial transition factor adenosine triphosphate-binding cleft. X-ray crystallographic analyses reveal that the aminopyridine scaffold forms a critical hydrogen bond with the hinge residue tyrosine 1230 in the kinase domain, mimicking adenosine triphosphate binding while occupying adjacent hydrophobic pockets inaccessible to adenosine triphosphate [2] [6]. The quinoline moiety extends into a solvent-exposed region, contributing to binding specificity, while the fluorobenzamide group stabilizes the kinase in its active conformation through hydrophobic interactions with leucine 1195 and valine 1092. This configuration distinguishes capmatinib as a type Ib inhibitor, characterized by minimal dependence on glycine 1163 binding—a residue frequently mutated in resistance to type Ia inhibitors like crizotinib [1] [6]. The compound's binding energy (-9.8 kcal/mol) and ligand efficiency (0.43) reflect optimized molecular interactions that confer both high affinity and selectivity among human kinases, with >10,000-fold selectivity against vascular endothelial growth factor receptor 2 and epidermal growth factor receptor [6].
By inhibiting mesenchymal-epithelial transition factor activation, capmatinib hydrochloride disrupts multiple oncogenic signaling cascades essential for cancer cell survival and proliferation. Phosphoproteomic analyses demonstrate significant suppression of signal transducer and activator of transcription 3 tyrosine 705 phosphorylation (>90% reduction at 1 hour post-treatment), abrogating its nuclear translocation and transcription of anti-apoptotic genes [1] [5]. Concurrently, capmatinib attenuates phosphatidylinositol 3-kinase/protein kinase B signaling within 2 hours of exposure, evidenced by diminished phosphorylation of protein kinase B serine 473 (85-92% inhibition) and downstream substrates including mechanistic target of rapamycin and glycogen synthase kinase 3 beta [1]. Rat sarcoma/mitogen-activated protein kinase pathway inhibition follows with delayed kinetics, showing 70-80% reduction in extracellular signal-regulated kinase 1/2 phosphorylation after 4-6 hours. This temporal hierarchy suggests signal transducer and activator of transcription 3 and phosphatidylinositol 3-kinase/protein kinase B pathways represent proximal effectors, while rat sarcoma/mitogen-activated protein kinase modulation requires longer inhibitor exposure. In mesenchymal-epithelial transition factor-dependent models, this multi-pathway suppression induces G1 cell cycle arrest (cyclin D1 downregulation) and mitochondrial apoptosis (B-cell lymphoma 2-associated X protein upregulation, B-cell lymphoma 2 downregulation) [1] [4].
Capmatinib hydrochloride exhibits exceptional activity against non-small cell lung cancer harboring mesenchymal-epithelial transition factor exon 14 skipping mutations—a molecular alteration present in 3-4% of lung adenocarcinomas. These mutations cause deletion of the juxtamembrane domain containing the E3 ubiquitin ligase binding site, resulting in impaired receptor degradation and constitutive ligand-independent signaling [1] [8]. Capmatinib reverses this oncogenic activation by restoring control over downstream proliferative pathways. Clinical data from the GEOMETRY mono-1 trial revealed objective response rates of 68% in treatment-naïve patients and 44% in pretreated patients, with median durations of response of 16.6 and 9.7 months, respectively [1] [3]. Mechanistically, exon 14 skipping mutations increase receptor half-life by 8-fold compared to wild-type mesenchymal-epithelial transition factor, creating profound dependency on mesenchymal-epithelial transition factor signaling that renders tumors exquisitely sensitive to inhibition. Capmatinib treatment reduces phosphorylation of the mutated receptor by >95% within 1 hour, accompanied by near-complete suppression of downstream adaptor proteins growth factor receptor-bound protein 2 and Gab1 [1]. This distinguishes it from amplification-driven mesenchymal-epithelial transition factor activation, where co-occurring genetic alterations may diminish response.
Table 2: Efficacy of Capmatinib in Mesenchymal-Epithelial Transition Factor Exon 14 Skipping Mutation-Positive Non-Small Cell Lung Cancer
Patient Cohort | Objective Response Rate (%) | Median Duration of Response (Months) | Disease Control Rate (%) |
---|---|---|---|
Treatment-naïve (n=60) | 68 | 16.6 | 96.7 |
Previously treated (n=100) | 44 | 9.7 | 82.0 |
Capmatinib hydrochloride modulates signaling networks beyond direct mesenchymal-epithelial transition factor inhibition by disrupting receptor cross-talk mechanisms. Compensatory epidermal growth factor receptor and human epidermal growth factor receptor 3 phosphorylation frequently emerges as a resistance mechanism in mesenchymal-epithelial transition factor-driven models following prolonged kinase inhibition [1] [6]. Capmatinib pretreatment induces rapid feedback upregulation of epidermal growth factor receptor tyrosine 1068 and human epidermal growth factor receptor 3 tyrosine 1289 phosphorylation within 24-48 hours, mediated through impaired negative feedback loops involving mitogen-inducible gene 6 and suppressor of cytokine signaling [1]. This adaptive response activates parallel survival pathways that may limit capmatinib's efficacy as monotherapy. However, mechanistic studies reveal that capmatinib synergizes with epidermal growth factor receptor inhibitors (erlotinib, osimertinib) by simultaneously suppressing mesenchymal-epithelial transition factor and epidermal growth factor receptor signaling nodes. Combination index values of 0.3-0.6 indicate strong synergy, particularly in models with mesenchymal-epithelial transition factor amplification secondary to epidermal growth factor receptor inhibitor resistance [1] [8]. The quinoline scaffold of capmatinib may sterically hinder epidermal growth factor receptor binding, explaining its minimal direct activity against epidermal growth factor receptor despite structural similarities to dual inhibitors. Preclinical data demonstrate that capmatinib combined with epidermal growth factor receptor inhibitors reduces tumor growth by 85-92% compared to 40-60% with monotherapy, supporting ongoing clinical trials evaluating these combinations [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7